

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Ethyl-2-octanol

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Compound of Interest

Compound Name: 4-Ethyl-2-octanol

Cat. No.: B009671

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Application Notes & Protocols for the GC-MS Analysis of 4-Ethyl-2-octanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] **4-Ethyl-2-octanol** (C₁₀H₂₂O, MW: 158.28 g/mol) is a branched-chain alcohol whose analysis is pertinent in various fields, including flavor and fragrance research, environmental monitoring, and industrial quality control.[2][3] Its volatility and chemical structure make it well-suited for GC-MS analysis.[1] This document provides detailed protocols for the qualitative and quantitative analysis of **4-Ethyl-2-octanol**.

Experimental Protocols

A robust GC-MS methodology is crucial for achieving accurate and reproducible results. The following protocols for sample preparation and instrument parameters can be adapted based on the specific sample matrix and analytical objectives.

2.1. Sample Preparation

Proper sample preparation is essential to ensure the quality of the analysis. For optimal results, samples containing **4-Ethyl-2-octanol** should be prepared by dilution in a high-purity volatile solvent.

- Standard Preparation:
 - Prepare a stock solution of 1 mg/mL of **4-Ethyl-2-octanol** in a suitable solvent such as hexane or dichloromethane.
 - Create a series of calibration standards by performing serial dilutions of the stock solution to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
 - For quantitative analysis, add a consistent concentration of an internal standard (e.g., 2-octanol or a non-interfering deuterated analog) to each calibration standard and sample.
- Sample Dilution:
 - Depending on the expected concentration of **4-Ethyl-2-octanol** in the sample, dilute it with the chosen solvent to fall within the linear range of the calibration curve.
 - If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

2.2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **4-Ethyl-2-octanol**. These can be optimized for specific instruments and applications.

Parameter	Recommended Condition
Gas Chromatograph	Agilent 8860 GC or equivalent
Mass Spectrometer	Agilent 5977 MS or equivalent
GC Column	A non-polar or mid-polar capillary column such as DB-5ms or HP-5 (e.g., 30 m x 0.25 mm internal diameter x 0.25 µm film thickness) is typically used. [1]
Carrier Gas	Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). [1]
Injection Volume	1 µL
Injector Temperature	250 °C [1]
Injection Mode	Split (e.g., 50:1) or Splitless, depending on the sample concentration.
Oven Program	Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-300
Scan Mode	Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

3.1. Chromatographic Data

The retention time of **4-Ethyl-2-octanol** is dependent on the specific GC column and oven program used. Under the recommended conditions, the expected retention time would need to be determined by injecting a pure standard.

3.2. Mass Spectrometry Data

The electron ionization mass spectrum of **4-Ethyl-2-octanol** will exhibit a characteristic fragmentation pattern. The molecular ion peak ($[M]^+$) at m/z 158 may be weak or absent, which is common for alcohols.^[4] Key fragment ions are expected from alpha-cleavage and dehydration reactions.^[4]

Table 1: Key Mass Spectral Fragments for **4-Ethyl-2-octanol**

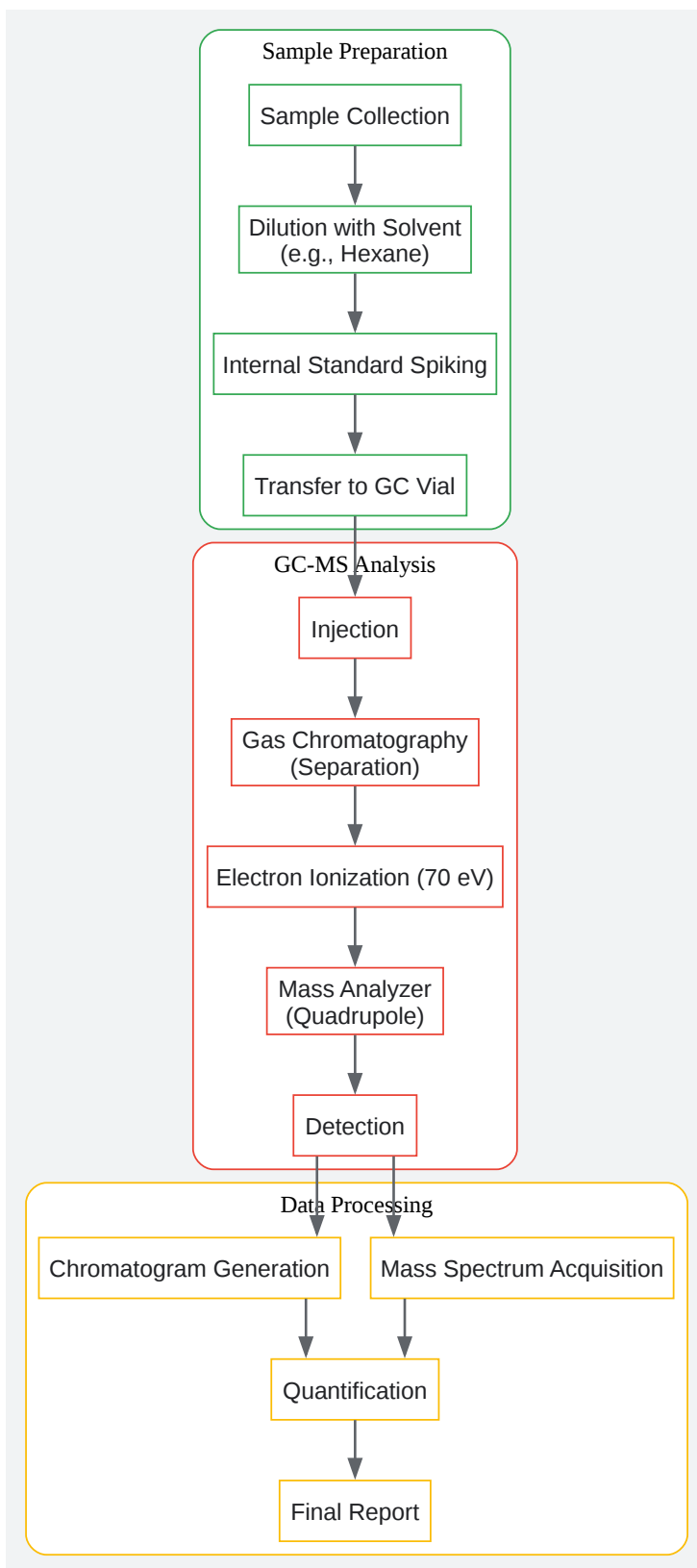
m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Fragmentation Pathway
158	$[C_{10}H_{22}O]^+$	Molecular Ion (M^+)
140	$[C_{10}H_{20}]^+$	Dehydration ($[M-H_2O]^+$)
129	$[C_9H_{21}]^+$	Loss of an ethyl group
98		
85		
71		
57		
45	$[CH_3CH(OH)]^+$	Alpha-cleavage

Note: The relative abundance of fragments should be determined from an experimental mass spectrum. The top peak has been reported as m/z 45, with the second highest at m/z 98.^[3]

3.3. Quantitative Data

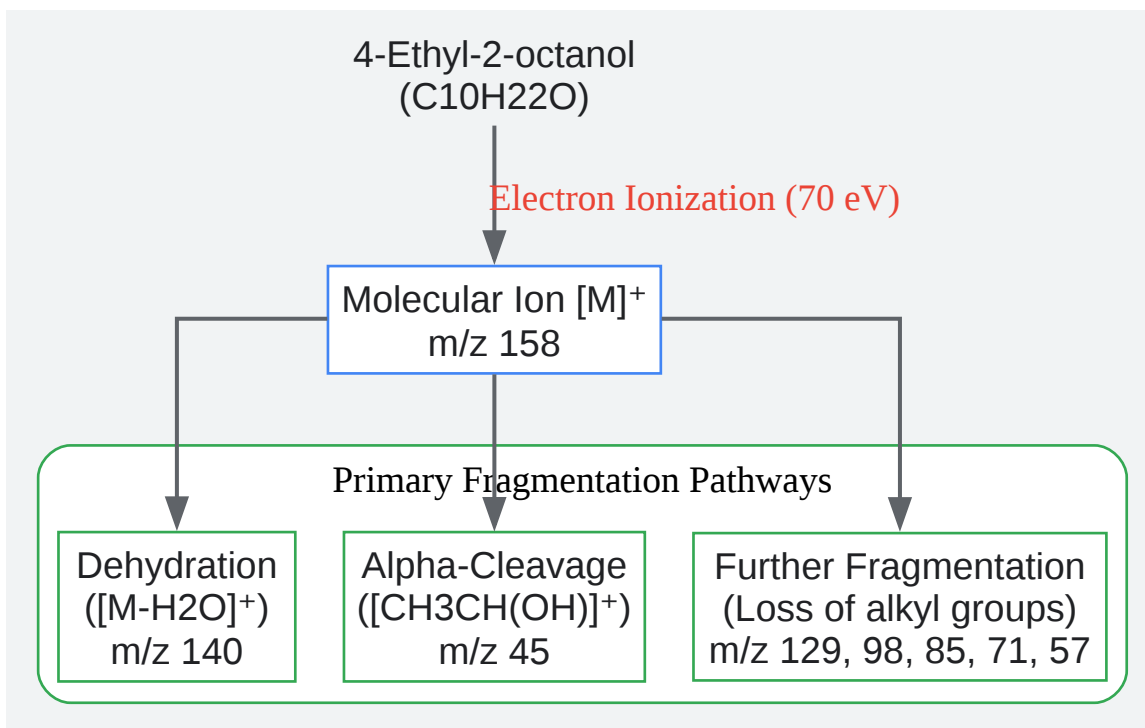
Quantitative analysis should be performed using a calibration curve generated from the standard solutions. The concentration of **4-Ethyl-2-octanol** in samples can be calculated based on the peak area ratio of the analyte to the internal standard. The limits of detection (LOD) and quantification (LOQ) are method-dependent and should be experimentally determined.

Mandatory Visualizations



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Caption: Experimental workflow for GC-MS analysis of **4-Ethyl-2-octanol**.



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Caption: Predicted fragmentation pathways of **4-Ethyl-2-octanol** in EI-MS.

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